2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

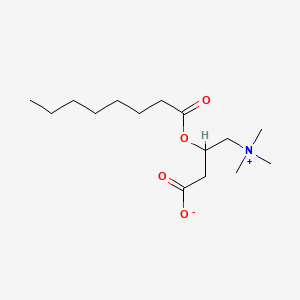

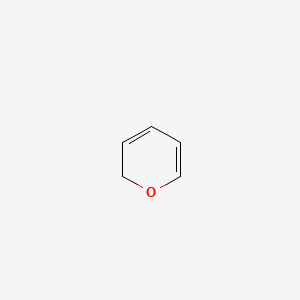

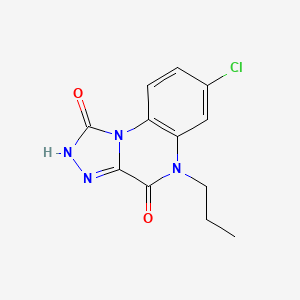

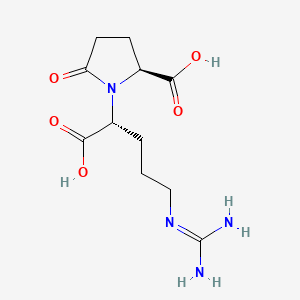

2H-pyran is a pyran. It is a tautomer of a 4H-pyran.

Applications De Recherche Scientifique

Pyran as an Effective Adjuvant in Chemotherapy

Pyran copolymers, such as divinyl ether-maleic anhydride (NSC 46015), have shown promise as an adjuvant in chemotherapy. Studies using pyran as an adjuvant to chemotherapy against murine leukemia and the Lewis lung carcinoma found it effective over a dose range of 0.1 to 100 mg/kg/day. Pyran was especially efficacious when used in combination with remission-inducing chemotherapy, highlighting its potential role in cancer treatment (Mohr et al., 1975).

Genetic Toxicity Testing of 2H-pyran Derivatives

The genetic toxicity of 3-methyl-2H-furo[2,3-c]pyran-2-one, a biologically active compound from plant-derived smoke, was evaluated. This compound is known to stimulate seed germination and enhance seedling vigor, making it important for agricultural and horticultural applications. Tests revealed no mutagenic activity, indicating its safety for broader use (Verschaeve et al., 2006).

2H-Pyran-2-ones as Multifaceted Building Blocks

2H-Pyran-2-ones are versatile in the synthesis of diverse heterocycles, useful in creating compounds with significant biological activity and photophysical properties. They act as effective Michael acceptors and have been explored as precursors for the synthesis of various biologically important nucleuses like pyridine, pyrimidine, quinolines, and others. This versatility underscores their importance in medicinal and organic chemistry (Pratap & Ram, 2017).

Antiviral Effects of Pyran

Pyran has demonstrated significant antiviral effects. For instance, it markedly protected mice from lethal infection with herpes simplex virus type 2. The protective effect was notably strong in the spinal cord, suggesting its potential in combating viral diseases (McCord et al., 1976).

Pyran Heterocyclic Compound in Biological Sensing

2H-pyrans and 4H-pyrans, as biologically dynamic compounds, play a significant role in bioorganic chemistry. Their applications include biological sensing, which is increasingly important in environmental and biological research (Suthar et al., 2021).

Pyrans as Anticancer Scaffolds

Pyrans, as oxygen-containing heterocyclic moieties, have shown diverse anticancer capabilities. They are key structural units in natural products like coumarins and flavonoids. Recent research has focused on pyran-based anticancer compounds, emphasizing their potential as drug candidates in antitumor therapies (Kumar et al., 2017).

Propriétés

Numéro CAS |

31441-32-4 |

|---|---|

Nom du produit |

2H-pyran |

Formule moléculaire |

C5H6O |

Poids moléculaire |

82.1 g/mol |

Nom IUPAC |

2H-pyran |

InChI |

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h1-4H,5H2 |

Clé InChI |

MGADZUXDNSDTHW-UHFFFAOYSA-N |

SMILES |

C1C=CC=CO1 |

SMILES canonique |

C1C=CC=CO1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)

![5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1202731.png)